REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7](CCCCCCCC)[CH:6]=[C:5]2CN(C)C.F[C:24]1[CH:25]=[C:26]2[C:30](=[CH:31][CH:32]=1)N(CCCCCCCC)C=[C:27]2CN1CCCCC1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[C:26]1([CH3:27])[CH:30]=[CH:31][CH:32]=[C:24]([C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][CH:6]=[CH:5]3)[CH:25]=1 |f:2.3.4,6.7.8.9|
|
Name
|
5-bromo-1H-indole
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(=CN(C2=CC1)CCCCCCCC)CN(C)C
|
Name
|
3-tolylboronic acid
|
Quantity
|
5.5 mmol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(=CN(C2=CC1)CCCCCCCC)CN1CCCCC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.25 mmol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
aqueous solution
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under argon for about 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
then stirred under microwave in 130□ for about 25 min twice
|
Duration
|
25 min
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
the resulting residue was extracted with CH2Cl2 (20 mL×3)
|
Type
|
WASH
|
Details
|
the dichloromethane layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The residue obtained on removal of the solvent
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel with EtOAc/hexane
|
Type
|
WASH
|
Details
|
as eluting solvents
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)C=1C=C2C=CNC2=CC1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |